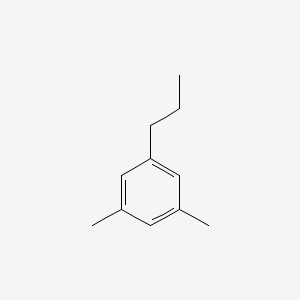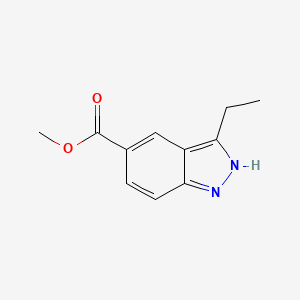
Darunavir impurity 7 (S,S-isomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darunavir impurity 7 (S,S-isomer) is a chemical compound that is structurally related to Darunavir, a second-generation HIV-1 protease inhibitor. This impurity is one of the stereoisomers of Darunavir, specifically the (S,S)-isomer. It is often studied in the context of pharmaceutical research to understand the purity and efficacy of Darunavir formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir impurity 7 (S,S-isomer) involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the bicyclic side chain, followed by the attachment of the sulfonamide group. The reaction conditions often involve the use of solvents like acetone and reagents such as lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of Darunavir impurity 7 (S,S-isomer) involves scalable processes that ensure high yield and purity. Techniques such as hot-melt extrusion and spray-drying are employed to produce solid dispersions of the compound. These methods are optimized to maintain the stability and bioavailability of the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Darunavir impurity 7 (S,S-isomer) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Aplicaciones Científicas De Investigación
Darunavir impurity 7 (S,S-isomer) has several scientific research applications:
Chemistry: It is used to study the stereochemistry and reaction mechanisms of Darunavir and its related compounds.
Biology: It helps in understanding the biological activity and interactions of Darunavir with various biomolecules.
Medicine: It is crucial for the development and quality control of Darunavir-based antiretroviral therapies.
Industry: It is used in the pharmaceutical industry to ensure the purity and efficacy of Darunavir formulations
Mecanismo De Acción
The mechanism of action of Darunavir impurity 7 (S,S-isomer) is similar to that of Darunavir. It inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The compound binds to the active site of the protease enzyme, blocking its activity and reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Similar Compounds
- Darunavir impurity 8 (R,R-isomer)
- Darunavir impurity 6
- Darunavir carbamic acid methyl ester
Uniqueness
Darunavir impurity 7 (S,S-isomer) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S,S)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers, making it a valuable compound for detailed study in pharmaceutical research .
Propiedades
Fórmula molecular |
C20H30ClN3O3S |
|---|---|
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1 |
Clave InChI |
BGOWVXGSHKRYIU-FKLPMGAJSA-N |
SMILES isomérico |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
SMILES canónico |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)


![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)





![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)



